molecular formula C16H20ClN3O2 B11534900 1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11534900
M. Wt: 321.80 g/mol
InChI Key: OBSSDVAFBMTYPW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-chlorophenyl group and a 4-ethylpiperazin-1-yl group, making it a molecule of significant interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine-2,5-dione ring.

    Substitution with 4-Chlorophenyl Group:

    Attachment of the 4-Ethylpiperazin-1-yl Group: The final step involves the reaction of the intermediate with 4-ethylpiperazine under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione: This compound differs by the presence of a methyl group instead of an ethyl group on the piperazine ring.

    1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione: Here, a phenyl group replaces the ethyl group on the piperazine ring.

Properties

Molecular Formula

C16H20ClN3O2

Molecular Weight

321.80 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H20ClN3O2/c1-2-18-7-9-19(10-8-18)14-11-15(21)20(16(14)22)13-5-3-12(17)4-6-13/h3-6,14H,2,7-11H2,1H3

InChI Key

OBSSDVAFBMTYPW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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